Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate
Overview
Description
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is a synthetic organic compound featuring a thiazole ring substituted with a chlorophenylmethyl group and an acetate moiety
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found in many potent biologically active compounds . These compounds can interact with various biological targets, leading to a broad spectrum of biological activities .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. Additionally, this compound can bind to proteins and alter their function, potentially leading to changes in cellular processes .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis. These effects are crucial for understanding the potential therapeutic applications of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how the compound exerts its effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly with small changes in dosage. Understanding these dosage effects is essential for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, or conjugation reactions, which are catalyzed by specific enzymes. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues and organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution with Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with a chloromethylbenzene derivative.
Acetate Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Phenyl-substituted derivatives.
Substitution Products: Various functionalized thiazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry:
Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or chemical resistance.
Agriculture: It may be used in the development of agrochemicals, including pesticides and herbicides.
Comparison with Similar Compounds
Sodium 2-{2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Sodium 2-{2-[(3-bromophenyl)methyl]-1,3-thiazol-4-yl}acetate: Bromine substituent instead of chlorine.
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-oxazol-4-yl}acetate: Oxazole ring instead of thiazole.
Uniqueness: The unique combination of the thiazole ring, chlorophenylmethyl group, and acetate moiety in Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate provides distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
sodium;2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHCPSNQHDBAY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClNNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171566-72-5 | |
Record name | sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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